(4-Methylphenyl)diphenylsulfonium triflate chemical structure and properties
(4-Methylphenyl)diphenylsulfonium triflate chemical structure and properties
An In-Depth Technical Guide to (4-Methylphenyl)diphenylsulfonium Triflate: Properties, Synthesis, and Applications
Introduction
(4-Methylphenyl)diphenylsulfonium triflate is a salt belonging to the triarylsulfonium class of compounds. It is a highly efficient photoacid generator (PAG), a critical component in photocurable systems. Upon exposure to ultraviolet (UV) radiation, it undergoes rapid photolysis to produce trifluoromethanesulfonic acid (triflic acid), one of the strongest known Brønsted acids. This photogenerated acid acts as a potent catalyst for a variety of chemical transformations, most notably the initiation of cationic polymerization. Its combination of high thermal stability, efficient acid generation, and solubility in common organic formulations has established it as a key material in advanced technological fields, including microelectronics for photolithography, 3D printing (stereolithography), and the formulation of high-performance coatings and adhesives.[1] This guide provides a detailed examination of its chemical structure, properties, mechanism of action, synthesis, and practical applications for researchers and professionals in chemistry and materials science.
Chemical Structure and Identification
The structure of (4-Methylphenyl)diphenylsulfonium triflate consists of a bulky triarylsulfonium cation and a non-nucleophilic triflate anion. The cation features a central sulfur atom bonded to two phenyl groups and one p-tolyl (4-methylphenyl) group. The presence of the electron-donating methyl group on one of the phenyl rings subtly modulates the electronic properties and reactivity of the cation compared to the unsubstituted triphenylsulfonium parent compound.
| Identifier | Value |
| IUPAC Name | (4-methylphenyl)-diphenylsulfanium;trifluoromethanesulfonate[2] |
| CAS Number | 81416-37-7[2] |
| Molecular Formula | C₂₀H₁₇F₃O₃S₂[2][3] |
| Molecular Weight | 426.47 g/mol [1] |
| InChIKey | AWOATHYNVXCSGP-UHFFFAOYSA-M[2] |
| Canonical SMILES | CC1=CC=C(C=C1)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-][2] |
| Synonyms | Diphenyl(p-tolyl)sulfonium triflate, (4-Methylphenyl)diphenylsulfonium trifluoromethanesulfonate[2] |
Physicochemical and Thermal Properties
The physical and thermal characteristics of a PAG are critical determinants of its suitability for specific applications, influencing its storage, formulation, and performance under processing conditions.
Physical and Spectroscopic Properties
(4-Methylphenyl)diphenylsulfonium triflate is a crystalline solid at room temperature and is noted for being generally light-sensitive.[4]
| Property | Value / Description | Source(s) |
| Appearance | White to gray or yellow-brown crystalline solid. | [3][4] |
| Melting Point | 97-102 °C | [4] |
| Density | ~1.27 g/cm³ | |
| ¹H NMR | δ 2.46 (s, 3H, CH₃), 7.49 (d, J=8.3 Hz, 2H, ArH), 7.61 (d, J=8.8 Hz, 2H, ArH), 7.68-7.76 (m, 10H, ArH) ppm. | [4] |
| ¹³C NMR | δ 21.0, 120.7 (q, JCF=320.0 Hz, OTf), 121.4, 125.5, 131.1, 131.3, 131.4, 131.9, 134.2, 145.5 ppm. | [4] |
| Infrared (IR) | 3064, 2928, 1591, 1476 cm⁻¹. | [4] |
Solubility Profile
The solubility of this PAG is a key factor for its incorporation into formulations. It is generally characterized as being soluble in organic solvents.[1] This property is leveraged during its purification and application.
| Solvent | Qualitative Solubility | Rationale / Application Context |
| Dichloromethane (DCM) | Soluble | Commonly used as a solvent for synthesis and purification via precipitation.[4][5] |
| Acetone | Soluble | Used as a co-solvent with DCM for purification by column chromatography.[4][5] |
| Propylene Carbonate | Soluble (Expected) | A common polar, aprotic solvent for photoresist formulations.[6][7] |
| 1,2-Dichloroethane (DCE) | Soluble | Used as a reaction solvent for its synthesis.[4] |
| Diethyl Ether | Sparingly Soluble / Insoluble | Used as an anti-solvent to induce precipitation during purification.[5] |
Thermal Stability Analysis
Triarylsulfonium salts are renowned for their exceptional thermal stability, a property that distinguishes them from many other classes of photoinitiators, such as diaryliodonium salts.[8] This stability is crucial for applications that involve heating steps post-exposure or for ensuring long-term shelf life in formulated products without premature degradation.
While specific TGA data for (4-Methylphenyl)diphenylsulfonium triflate is not publicly available, studies on analogous triarylsulfonium ionic liquids show decomposition temperatures can be as high as 300-450 °C.[8] The thermal properties of this specific PAG have been analyzed by TGA and DSC, confirming its high thermal stability, which is a prerequisite for its use in demanding applications like electron beam lithography.[1]
Field-Proven Insight: The high thermal stability prevents the spontaneous generation of acid during pre-baking steps in photolithography, which would otherwise lead to a loss of pattern resolution. This allows for greater processing latitude compared to less stable PAGs.
-
Instrument Preparation: Calibrate the TGA instrument's mass balance and temperature sensor according to the manufacturer's guidelines.
-
Sample Preparation: Place 5–10 mg of the (4-Methylphenyl)diphenylsulfonium triflate sample into a clean, tared TGA pan (typically platinum or alumina).
-
Experimental Conditions:
-
Purge the furnace with an inert atmosphere (e.g., Nitrogen) at a flow rate of 50–100 mL/min to prevent oxidative degradation.
-
Equilibrate the sample at a starting temperature of ~30 °C.
-
Ramp the temperature at a constant heating rate, typically 10 °C/min, up to a final temperature of ~600 °C.
-
-
Data Analysis: Record the sample mass as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% mass loss occurs.
Mechanism of Action: Photoacid Generation
The primary function of (4-Methylphenyl)diphenylsulfonium triflate is to serve as a latent source of strong acid, which is released upon UV irradiation. This process can proceed through two main pathways upon excitation of the sulfonium salt to its singlet excited state: heterolytic and homolytic cleavage of a carbon-sulfur bond.
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Direct Photolysis: The sulfonium salt directly absorbs a UV photon (typically <300 nm), promoting it to an excited state.
-
Bond Cleavage:
-
Heterolysis: The excited cation cleaves a C-S bond, directly forming a diarylsulfonium cation radical and an aryl radical. This is a primary pathway for acid generation.
-
Homolysis: The C-S bond breaks to form a diaryl sulfide and an aryl cation.
-
-
In-Cage Recombination & Radical Escape: The initial radical fragments are formed within a solvent "cage." They can either recombine or escape the cage to react with other species.
-
Hydrogen Abstraction & Protonation: The reactive radical cations that escape the cage can abstract a hydrogen atom from a solvent or monomer molecule (R-H), generating a protonated species.
-
Acid Formation: The protonated species subsequently releases a proton (H⁺), which combines with the triflate anion (CF₃SO₃⁻) to form the superacid, triflic acid (CF₃SO₃H). This acid is the ultimate catalyst for polymerization.
Caption: Generalized photodecomposition pathway for a triarylsulfonium salt PAG.
Synthesis and Purification
A reliable and scalable synthesis is essential for the production of high-purity PAGs. A common and effective method involves a copper-catalyzed arylation of a diaryl sulfide using a diaryliodonium salt.
Synthetic Workflow
The process begins with commercially available starting materials and proceeds through a single catalytic step followed by purification. The light-sensitive nature of sulfonium salts necessitates that the purification steps be carried out with minimal exposure to light.[4]
Caption: Workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol: Copper-Catalyzed Synthesis
This protocol is adapted from a peer-reviewed procedure and provides a robust method for laboratory-scale synthesis.[4]
-
Reaction Setup: To a sealed tube, add diphenyl sulfide (0.50 mmol, 1.0 equiv.), (4-methylphenyl)(mesityl)iodonium triflate (0.60 mmol, 1.2 equiv.), and copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 9.9 mg, 0.05 mmol, 10 mol%).
-
Solvent Addition: Add 5 mL of 1,2-dichloroethane (DCE) to the sealed tube.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction mixture for 15 hours.
-
Workup: After 15 hours, remove the tube from the oil bath and allow it to cool to room temperature.
-
Purification: Concentrate the resulting solution under reduced pressure. Purify the crude residue by column chromatography on silica gel.
-
Isolation: Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield (4-Methylphenyl)diphenylsulfonium triflate as a gray or white solid. The typical reported yield for this procedure is high, around 96%.[4]
Applications in Cationic Polymerization
The primary industrial application of this PAG is as a photoinitiator for cationic polymerization, a process used to cure epoxy, oxetane, and vinyl ether monomers. This technology is foundational to UV-curable inks, coatings, adhesives, and 3D printing resins.
Trustworthiness: Cationic polymerization offers distinct advantages over free-radical systems, including lower shrinkage due to the ring-opening mechanism of cyclic monomers and a lack of oxygen inhibition, allowing for rapid curing in air. The "living" nature of the polymerization can also lead to continued curing after the light source is removed (dark cure).
Use Case: UV Curing of an Epoxy Formulation
This protocol describes a typical procedure for evaluating the performance of the PAG in curing a standard epoxy monomer, such as Bisphenol A diglycidyl ether (BADGE).
-
Formulation Preparation:
-
In an amber vial to protect from ambient light, dissolve (4-Methylphenyl)diphenylsulfonium triflate in the epoxy monomer (e.g., BADGE) at a concentration of 1.0 mol%.
-
Gentle heating (40-50 °C) and stirring may be required to ensure complete dissolution.
-
-
Sample Application: Apply a thin film of the formulation onto a substrate (e.g., a glass slide or metal panel) using a drawdown bar to control the thickness (typically 25-50 µm).
-
UV Curing:
-
Expose the film to a broad-spectrum UV source (e.g., a mercury arc lamp) with a controlled intensity.
-
The required UV dose will depend on the lamp intensity and film thickness but is typically in the range of 100–1000 mJ/cm².
-
-
Cure Monitoring:
-
Assess the cure state immediately after exposure by testing for tack-free time (the time at which the surface is no longer sticky).
-
Further quantitative analysis can be performed using techniques like Photo-DSC (Differential Scanning Calorimetry) to measure the heat of polymerization or Real-Time FTIR to monitor the disappearance of the epoxy group absorption band (~915 cm⁻¹).
-
Performance Metrics and Comparative Context
The efficiency of a PAG is paramount. Key metrics include the quantum yield of acid generation and its overall reactivity, which is also influenced by the generated acid's strength and the surrounding matrix.
-
Quantum Yield (Φ): This measures the number of acid molecules generated per photon absorbed. For the parent compound, triphenylsulfonium triflate , the quantum yield (Φ) is approximately 0.2–0.3 in solution.[9] The methyl-substituted derivative is expected to have a similar efficiency. This is generally lower than diaryliodonium salts (Φ ≈ 0.2–0.4), but this is often compensated by the superior thermal stability of sulfonium salts.
-
Reactivity Comparison: The electronic nature of substituents on the aryl rings influences reactivity. The electron-donating methyl group in (4-Methylphenyl)diphenylsulfonium triflate can slightly alter the absorption characteristics and reactivity compared to electron-withdrawing groups like fluorine. For instance, the analogous (4-Fluorophenyl)diphenylsulfonium triflate is noted to have enhanced reactivity and solubility, making it preferable for certain high-performance applications.[5]
Safety and Handling
As with all active chemical reagents, proper handling is essential to ensure safety.
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[2] |
Handling Precautions:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Store in a tightly sealed container in a cool, dark place to prevent degradation from light and moisture.
References
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ResearchGate. Common synthesis of triarylsulfonium triflate salts. Available at: [Link]
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LookChem. (4-METHYLPHENYL)DIPHENYL SULFONIUM TRIFLUOROMETHANESULFONATE | 81416-37-7. Available at: [Link]
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PubChem. (4-Methylphenyl)diphenylsulfonium triflate. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. Effect of tert-butyl substituents in triphenylsulfonium cation on spectral properties and photochemical activity of photoacid generators. Available at: [Link]
-
The Royal Society of Chemistry. Supplementary information: Generation of triflic acid from triphenylsulfonium triflate. Available at: [Link]
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ResearchGate. Effects of protection level and photoacid generator on the dissolution of poly(4-hydroxystyrene-co-t-butyl acrylate). Available at: [Link]
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PubChem. Propylene Carbonate. National Center for Biotechnology Information. Available at: [Link]
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Univar Solutions. Propylene Carbonate. Available at: [Link]
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The Royal Society of Chemistry. A new mechanism for photodecomposition and acid formation from triphenylsulphonium salts. Available at: [Link]
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University of Texas at Austin. Characterization and Optimization of Photoacid Generators for use in poly(propylene carbonate) Sacrificial Polymer Systems. Available at: [Link]
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